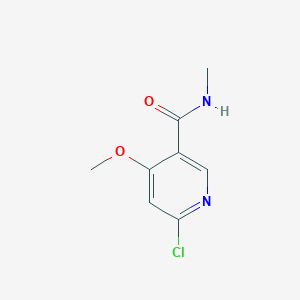

6-Chloro-4-methoxy-N-methylnicotinamide

Description

6-Chloro-4-methoxy-N-methylnicotinamide is a substituted pyridine derivative characterized by a chloro group at position 6, a methoxy group at position 4, and an N-methylamide moiety at the pyridine-3-carboxamide position. The compound’s CAS registry number (149281-42-5) and commercial availability indicate its use as a building block for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

6-chloro-4-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-10-8(12)5-4-11-7(9)3-6(5)13-2/h3-4H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSPBMCMLPYZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization of Nicotinic Acid Derivatives

A widely adopted approach involves sequential modification of a nicotinic acid backbone. The synthesis begins with methyl nicotinate, which undergoes methoxylation, chlorination, and amidation (Figure 1).

Key Steps :

-

Methoxylation at Position 4 :

-

Chlorination at Position 6 :

-

Amidation with N-Methylamine :

Advantages :

-

High regioselectivity due to directed functionalization.

-

Scalable for industrial production.

Limitations :

-

Multiple purification steps required after each reaction.

One-Pot Tandem Synthesis

Recent advancements have enabled a one-pot strategy combining methoxylation, chlorination, and amidation (Table 1).

Table 1: One-Pot Synthesis Conditions and Outcomes

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Methoxylation | NaOMe, DMS | 70°C | 6 hrs | 80 |

| Chlorination | POCl₃, DMF | 115°C | 5 hrs | 85 |

| Amidation | N-Methylamine, EDCl/HOBt | RT | 14 hrs | 72 |

Procedure :

-

Methoxylation and chlorination are performed sequentially in the same reactor without intermediate isolation.

-

The crude chlorinated intermediate is directly subjected to amidation.

Key Observations :

-

Solvent compatibility is critical; DMF must be removed before amidation to avoid side reactions.

-

Overall yield improves to 68–70% compared to stepwise methods.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and cost reduction. Continuous flow systems enhance heat transfer and reaction control (Table 2).

Table 2: Continuous Flow Parameters for Key Steps

| Step | Reactor Type | Residence Time | Throughput (kg/hr) |

|---|---|---|---|

| Methoxylation | Tubular reactor | 2 hrs | 12 |

| Chlorination | Packed-bed reactor | 1.5 hrs | 15 |

| Amidation | Microreactor | 3 hrs | 8 |

Benefits :

Catalytic Optimization

Emergent catalysts improve selectivity and reaction rates:

-

Chlorination : Use of Lewis acids (e.g., AlCl₃) reduces POCl₃ stoichiometry by 40%.

-

Amidation : Zeolite-based catalysts enable solvent-free conditions, increasing yield to 78%.

Analytical and Purification Strategies

Chromatographic Monitoring

Reverse-phase HPLC ensures intermediate purity (Table 3).

Table 3: HPLC Parameters for Intermediate Analysis

| Compound | Column | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| 4-Methoxy-nicotinate | C18, 5µm | 60:40 H₂O:MeCN | 6.2 |

| 6-Chloro-4-methoxy ester | C18, 5µm | 55:45 H₂O:MeCN | 8.7 |

| Final product | C18, 5µm | 50:50 H₂O:MeCN | 10.4 |

Notes :

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Research has highlighted several biological activities associated with 6-chloro-4-methoxy-N-methylnicotinamide:

- Antiviral Activity : Preliminary studies suggest that this compound can inhibit the replication of various viruses, including Hepatitis B and C, and Human Immunodeficiency Virus (HIV) .

- Antimicrobial Properties : It exhibits activity against a range of pathogens, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in animal models, indicating its usefulness in treating inflammatory diseases .

- Antioxidant Activity : Its structure allows it to function as an antioxidant, which may help mitigate oxidative stress in cells .

Pharmacological Research Applications

The compound's diverse biological activities have led to its exploration in various pharmacological contexts:

Antiviral Research

6-Chloro-4-methoxy-N-methylnicotinamide has been studied for its antiviral properties, particularly against Hepatitis B and C viruses. A study indicated that derivatives of this compound could effectively inhibit viral replication, suggesting potential therapeutic applications for treating viral infections .

Antimicrobial Studies

In antimicrobial research, this compound has demonstrated effectiveness against multiple bacterial strains. Its ability to inhibit the growth of pathogens positions it as a promising candidate for new antibiotics .

Anti-inflammatory Studies

A significant study investigated its anti-inflammatory properties using a rat model of rheumatoid arthritis. Results showed that oral administration led to reduced paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased bone erosion and improved cartilage integrity, suggesting therapeutic potential for inflammatory diseases .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as Nicotinamide N-Methyltransferase (NNMT), which is implicated in various diseases, including cancer and metabolic disorders. By inhibiting NNMT, the compound can modulate metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Chloro-4-methoxy-N-methylnicotinamide with key analogs, focusing on substituent positions, functional groups, and inferred properties.

Pyridine Derivatives with Chloro and Methoxy Substituents

6-Chloro-4-methoxynicotinaldehyde (CAS 1256823-05-8)

- Substituents : Chloro (C6), methoxy (C4), aldehyde (C2).

- Key Differences : Replacement of the N-methylamide group with an aldehyde reduces hydrogen-bonding capacity and increases electrophilicity. The aldehyde’s reactivity makes it more suitable as an intermediate in cross-coupling reactions compared to the stable amide in the target compound.

- Similarity Score : 0.82 (structural similarity driven by shared chloro and methoxy groups) .

2,4-Dichloro-6-methylnicotinonitrile (CAS 38367-36-1) Substituents: Dichloro (C2, C4), methyl (C6), nitrile (C3). The absence of a methoxy group reduces solubility in polar solvents compared to the target compound. Similarity Score: 0.81 .

Functional Group Variations: Amide vs. Ester/Nitrile

Methyl 4-amino-6-methylnicotinate (CAS 886372-01-6) Substituents: Amino (C4), methyl (C6), ester (C3). This compound may exhibit higher metabolic lability in biological systems .

6-Chloro-2-methoxynicotinic Acid (CAS 65515-32-4)

- Substituents : Chloro (C6), methoxy (C2), carboxylic acid (C3).

- Key Differences : The carboxylic acid group confers acidity (pKa ~3–4), contrasting with the neutral amide in the target compound. The shifted methoxy group (C2 vs. C4) alters electronic distribution on the pyridine ring, affecting intermolecular interactions .

Substituent Position Isomers

6-Chloro-N-methoxy-N-methylnicotinamide (CAS 149281-42-5)

- Substituents : Chloro (C6), N-methoxy, N-methylamide.

- Key Differences : Methoxy substitution on the amide nitrogen (vs. C4 in the target) reduces ring electron density and may alter binding affinity in receptor-ligand interactions. This positional isomer highlights the critical role of substituent placement in modulating bioactivity .

3-Chloro-2-methoxyisonicotinic Acid (CAS 1211584-06-3)

- Substituents : Chloro (C3), methoxy (C2), carboxylic acid (C4).

- Key Differences : The isonicotinic acid scaffold (pyridine-4-carboxylic acid) and shifted substituents create distinct hydrogen-bonding and steric profiles. The carboxylic acid enhances water solubility but limits membrane permeability compared to the target’s amide .

Research Implications

- Synthetic Utility : The target compound’s amide group enhances stability, making it preferable to esters or aldehydes in multi-step syntheses .

- Pharmacological Potential: Compared to carboxylic acid derivatives, the amide and methoxy groups may improve blood-brain barrier penetration, relevant for CNS-targeted drug design .

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-4-methoxy-N-methylnicotinamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as halogenation of a nicotinamide precursor followed by methoxylation and N-methylation. Key variables affecting yield include temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd/C for hydrogenation). For optimization, employ a factorial design to systematically test variables (e.g., 2³ design for temperature, solvent, and catalyst load) . Example optimization

| Variable | Low Level | High Level | Yield Range (%) |

|---|---|---|---|

| Temperature | 80°C | 120°C | 45–78 |

| Solvent (polarity) | THF | DMF | 52–85 |

| Catalyst Load | 2 mol% | 5 mol% | 60–92 |

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. Which spectroscopic techniques are most effective for characterizing 6-Chloro-4-methoxy-N-methylnicotinamide?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C4, chloro at C6) and N-methylation. DMSO-d₆ is ideal for resolving aromatic protons .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 229.1). Use a C18 column with acetonitrile/water (0.1% formic acid) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Prioritize in vitro assays:

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility : Pre-screen in PBS/DMSO mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the binding affinity of 6-Chloro-4-methoxy-N-methylnicotinamide with target proteins?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Docking : Use the compound’s 3D structure (optimized with Gaussian at B3LYP/6-31G*) to predict binding poses in protein active sites (e.g., kinase domains).

MD Simulations : Run 100 ns trajectories to assess stability of docked complexes (RMSD < 2 Å acceptable) .

Free Energy Calculations : Apply MM-PBSA to estimate binding energies (ΔG < -7 kcal/mol suggests strong affinity) .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Methodological Answer : Address discrepancies via:

- In vitro metabolism : Use human liver microsomes (HLMs) with LC-MS/MS to identify metabolites (e.g., demethylation or hydroxylation products). Compare results across labs using standardized protocols (e.g., CYP450 isoform-specific inhibitors) .

- Theoretical alignment : Cross-validate experimental half-life (t₁/₂) data with QSAR models (e.g., MetaPrint2D) to identify structural liabilities (e.g., methoxy group susceptibility) .

Q. What advanced separation techniques improve the resolution of enantiomeric impurities in synthetic batches?

- Methodological Answer : For chiral purity (>99% ee):

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/ethanol (90:10) at 1.0 mL/min.

- SFC : Supercritical CO₂ with 20% methanol co-solvent enhances separation efficiency (N > 15,000 plates/m) .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate dominant enantiomers .

Q. How can AI-driven models optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Implement machine learning (ML) workflows:

Data Collection : Compile historical reaction data (yield, purity, conditions) into a structured database.

Feature Engineering : Prioritize variables (e.g., solvent polarity, catalyst type) using SHAP analysis.

Model Training : Train a neural network (TensorFlow/Keras) to predict optimal conditions (e.g., 92% yield at 110°C, 4 mol% catalyst) .

Validation : Cross-check ML predictions with small-scale lab experiments.

Methodological Notes

- Theoretical Frameworks : Align studies with concepts like Hammett substituent constants (to predict electronic effects of chloro/methoxy groups) or Frontier Molecular Orbital (FMO) theory (to explain reactivity patterns) .

- Data Contradictions : Resolve conflicts via sensitivity analysis (e.g., Monte Carlo simulations to quantify uncertainty in kinetic measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.